2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)
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Overview
Description
N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE likely involves multiple steps, including the formation of thiazole, triazole, and thiadiazole rings. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate ring formation and functional group modifications.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE could have applications in various fields:
Chemistry: As a building block for more complex molecules or as a reagent in synthetic chemistry.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with DNA or RNA synthesis. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar compounds might include other heterocyclic molecules with thiazole, triazole, and thiadiazole rings. These compounds could be compared based on their chemical properties, biological activities, and potential applications. Examples might include:
Thiazole derivatives: Known for their antimicrobial properties.
Triazole derivatives: Often used as antifungal agents.
Thiadiazole derivatives: Investigated for their anticancer activities.
N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE might exhibit unique properties due to the combination of these heterocyclic rings, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C13H10N8O2S5 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H10N8O2S5/c22-7(16-9-14-1-3-24-9)5-26-11-18-19-12-21(11)20-13(28-12)27-6-8(23)17-10-15-2-4-25-10/h1-4H,5-6H2,(H,14,16,22)(H,15,17,23) |
InChI Key |
UYNLOGLMOYHGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(S3)SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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